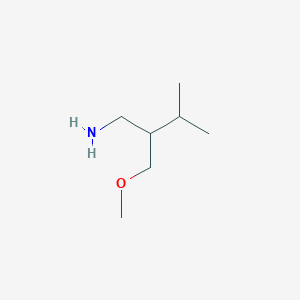
2-(Aminomethyl)-1-methoxy-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is an organic molecule with functional groups such as aminomethyl and methoxy attached to a butane backbone . Aminomethyl group is a monovalent functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-1-methoxy-3-methylbutane” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ .
Scientific Research Applications
Copolymeric Systems in Polymer Science
- Copolymers incorporating components similar to 2-(Aminomethyl)-1-methoxy-3-methylbutane were studied for their use in ultraviolet-curable pigmented coatings. These copolymers displayed synergistic effects and photochemical properties relevant to structural requirements in polymer science (Angiolini et al., 1997).
Biofuel Production
- Research in metabolic engineering has identified 2-methylpropan-1-ol (isobutanol), which shares structural similarities with this compound, as a potential biofuel. Modifications in the amino acid pathway of Escherichia coli enabled efficient anaerobic production of this compound (Bastian et al., 2011).
Environmental Analysis and Toxicology
- In the environmental analysis, the degradation products of certain cyanobacterial toxins were studied. These toxins contain structural elements similar to this compound. The study aimed to develop methods for evaluating total microcystins in environmental samples (Wu et al., 2009).
Chemical Synthesis and Drug Discovery
- A study focused on the vibrational spectroscopy and molecular docking of a compound structurally related to this compound, demonstrating its potential in drug discovery and chemical analysis (Rizwana et al., 2020).
Properties
IUPAC Name |
2-(methoxymethyl)-3-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)7(4-8)5-9-3/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACDOONJJDUBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2736866.png)
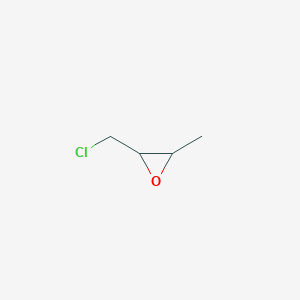
![methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2736870.png)
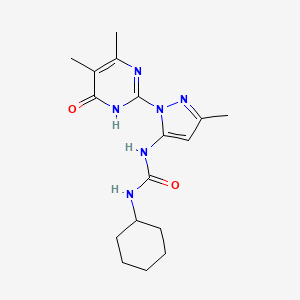
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2736873.png)
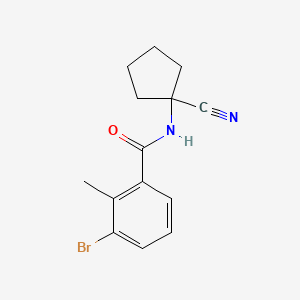
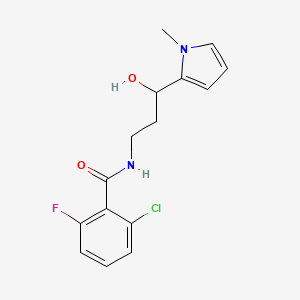
![N-[2-(Diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide](/img/structure/B2736878.png)
![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2736879.png)
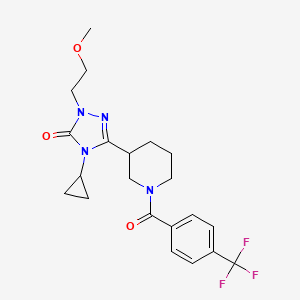

![4-methyl-1-(2,3,5,6-tetramethylbenzyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2736884.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2736885.png)
![2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B2736888.png)
